Cas no 59749-84-7 (2-cyano-N-(1-phenylethyl)acetamide)

2-Cyano-N-(1-phenylethyl)acetamide is a versatile chemical intermediate featuring a cyanoacetamide backbone with a phenylethyl substituent. Its structure combines a reactive cyano group with an amide linkage, making it useful in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceutical intermediates. The compound's stability and solubility in common organic solvents facilitate its application in condensation and cyclization reactions. Its phenylethyl moiety may enhance binding affinity in biologically active molecules, contributing to its relevance in medicinal chemistry research. The product is typically supplied in high purity, ensuring consistent performance in synthetic workflows. Proper handling under standard laboratory conditions is recommended due to its potential reactivity.
2-cyano-N-(1-phenylethyl)acetamide structure
59749-84-7 structure
Product Name:2-cyano-N-(1-phenylethyl)acetamide
CAS No:59749-84-7
MF:C11H12N2O
MW:188.225782394409
MDL:MFCD00456495
CID:3057811
PubChem ID:5006670
Update Time:2025-05-22

2-cyano-N-(1-phenylethyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Cyano-N-(1-phenyl-ethyl)-acetamide
    • CS-0218545
    • ALBB-008510
    • MFCD00456495
    • Enamine_001838
    • 59749-84-7
    • EN300-01322
    • Z56812708
    • 2-cyano-N-(1-phenylethyl)acetamide
    • AKOS000115292
    • MS-3303
    • H24769
    • 2-CYANO-N~1~-(1-PHENYLETHYL)ACETAMIDE
    • SCHEMBL2262924
    • Oprea1_188443
    • HMS1399D12
    • AKOS016339687
    • BBL016168
    • STK348798
    • MDL: MFCD00456495
    • Inchi: 1S/C11H12N2O/c1-9(13-11(14)7-8-12)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14)
    • InChI Key: RZFUCBLCIHIKHV-UHFFFAOYSA-N
    • SMILES: O=C(CC#N)NC(C)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 188.094963011Da
  • Monoisotopic Mass: 188.094963011Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.9Ų

2-cyano-N-(1-phenylethyl)acetamide Security Information

  • HazardClass:IRRITANT

2-cyano-N-(1-phenylethyl)acetamide Pricemore >>

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2-cyano-N-(1-phenylethyl)acetamide Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:59749-84-7)2-cyano-N-(1-phenylethyl)acetamide
Order Number:A1167735
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:09
Price ($):225.0
Email:sales@amadischem.com

Additional information on 2-cyano-N-(1-phenylethyl)acetamide

Comprehensive Overview of 2-cyano-N-(1-phenylethyl)acetamide (CAS No. 59749-84-7): Properties, Applications, and Industry Insights

2-cyano-N-(1-phenylethyl)acetamide (CAS No. 59749-84-7) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique molecular structure. This cyanamide derivative features a phenyl-ethyl backbone coupled with a reactive cyanoacetamide group, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula C11H12N2O and molecular weight 188.23 g/mol position it as a critical building block in modern drug discovery pipelines.

Recent studies highlight the compound's role in developing kinase inhibitors and antimicrobial agents, addressing global health challenges like antibiotic resistance. Researchers are particularly interested in its hydrogen-bonding capacity and electron-withdrawing cyano group, which enhance binding affinity to biological targets. The chiral center at the phenylethyl moiety further enables stereoselective applications, a hot topic in asymmetric synthesis discussions across academic forums.

From an industrial perspective, 59749-84-7 has emerged in green chemistry initiatives due to its potential for atom-efficient reactions. Manufacturers are optimizing microwave-assisted synthesis protocols to improve yield while reducing energy consumption – a response to growing ESG (Environmental, Social, and Governance) concerns in the chemical sector. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for GMP-grade intermediates.

The compound's structure-activity relationship (SAR) has become a frequent search term among medicinal chemists, especially regarding its metabolic stability in vivo. Computational chemistry models suggest that the 2-cyanoacetamide scaffold demonstrates favorable ADME properties, sparking innovation in prodrug design. Patent databases reveal increasing applications in crop protection formulations, where it serves as a precursor for systemic fungicides with lower environmental persistence.

Quality control specifications for CAS 59749-84-7 typically include tests for residual solvents (Class 2/3) and heavy metal content, aligning with ICH Q3D guidelines. Storage recommendations emphasize protection from moisture and light degradation, with stability data showing >24-month shelf life under inert conditions. These technical details respond to frequent queries from formulation scientists in pharmaceutical subreddits and ResearchGate discussions.

Emerging applications in material science have expanded the compound's relevance, particularly in designing organic semiconductors and photoresist components for microelectronics. The conjugated π-system of its aromatic ring contributes to interesting charge transport properties, making it a candidate for OLED materials – a trending topic in advanced materials research. Suppliers report growing demand from electronic chemicals manufacturers seeking alternatives to traditional precursors.

Regulatory status updates confirm that 2-cyano-N-(1-phenylethyl)acetamide remains unrestricted in major markets, though proper SDS documentation is recommended for international shipments. The compound's LD50 data (oral, rat) suggests moderate toxicity, warranting standard laboratory precautions. These safety considerations frequently appear in chemical handling forums and OSHA compliance checklists, reflecting workplace safety priorities.

Market analysts note increasing price volatility for 59749-84-7 due to supply chain restructuring post-pandemic. The compound's cost-performance ratio compared to alternative intermediates remains favorable, especially for small-batch API synthesis. Custom synthesis services now offer isotope-labeled versions (13C/15N) to support cutting-edge metabolomics research, addressing a niche but growing segment in life sciences.

Future research directions may explore the compound's potential in bioconjugation chemistry and targeted drug delivery systems, particularly through modifications of its amide linkage. The rise of AI-assisted molecular design platforms has generated new interest in this scaffold's combinatorial chemistry potential, as evidenced by recent publications in cheminformatics journals. These developments position CAS 59749-84-7 as a compound to watch in next-generation therapeutic development.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:59749-84-7)2-cyano-N-(1-phenylethyl)acetamide
A1167735
Purity:99%
Quantity:5g
Price ($):225.0
Email